molecular formula C24H23F3N2O3S2 B12475568 N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B12475568
M. Wt: 508.6 g/mol
InChI Key: OEFVSKPQIYNSEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with a suitable thiol compound under basic conditions to form the benzylsulfanyl intermediate.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where the intermediate compound reacts with a sulfonyl chloride in the presence of a base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired glycinamide derivative under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfonyl and sulfanyl groups contribute to its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

N-[2-(benzylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23F3N2O3S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-benzylsulfanylethyl)acetamide

InChI

InChI=1S/C24H23F3N2O3S2/c25-24(26,27)20-10-7-11-21(16-20)29(34(31,32)22-12-5-2-6-13-22)17-23(30)28-14-15-33-18-19-8-3-1-4-9-19/h1-13,16H,14-15,17-18H2,(H,28,30)

InChI Key

OEFVSKPQIYNSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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